molecular formula C19H19N5O2 B2840249 1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1903844-79-0

1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2840249
CAS No.: 1903844-79-0
M. Wt: 349.394
InChI Key: OJKNPUDWYJIBTM-UHFFFAOYSA-N
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Description

1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Substitution reactions: Introducing the phenyl group and the carboxamide functionality through nucleophilic substitution reactions.

    Cyclization: Forming the hexahydrocinnolin ring via intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the hexahydrocinnolin ring.

    N-(3-oxo-2,3-dihydro-1H-inden-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide: Contains an indene ring instead of the hexahydrocinnolin ring.

Uniqueness

1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-methyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-24-17(11-16(23-24)12-5-3-2-4-6-12)19(26)20-14-7-8-15-13(9-14)10-18(25)22-21-15/h2-6,10-11,14H,7-9H2,1H3,(H,20,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKNPUDWYJIBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCC4=NNC(=O)C=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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